molecular formula C24H24F3N3O2 B4101708 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4101708
M. Wt: 443.5 g/mol
InChI Key: GVFAWVNSPIJDPQ-QPJJXVBHSA-N
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Description

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a piperazine ring, a trifluoromethyl phenyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the piperazine ring, the phenyl group, and the pyrrolidinedione core under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-2-propen-1-ol: A simpler compound with a phenyl group and a hydroxyl group.

    3-Phenyl-2-propenal: Contains a phenyl group and an aldehyde group.

    3-Phenyl-2-propyn-1-ol: Features a phenyl group and an alkyne group.

Uniqueness

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of a piperazine ring, a trifluoromethyl phenyl group, and a pyrrolidinedione core. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O2/c25-24(26,27)19-8-10-20(11-9-19)30-22(31)17-21(23(30)32)29-15-13-28(14-16-29)12-4-7-18-5-2-1-3-6-18/h1-11,21H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFAWVNSPIJDPQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 3
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 4
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

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